3-Methyl-4-dimethylaminoazobenzene
CAS No.: 3732-90-9
Cat. No.: VC17628929
Molecular Formula: C15H17N3
Molecular Weight: 239.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3732-90-9 |
|---|---|
| Molecular Formula | C15H17N3 |
| Molecular Weight | 239.32 g/mol |
| IUPAC Name | N,N,2-trimethyl-4-phenyldiazenylaniline |
| Standard InChI | InChI=1S/C15H17N3/c1-12-11-14(9-10-15(12)18(2)3)17-16-13-7-5-4-6-8-13/h4-11H,1-3H3 |
| Standard InChI Key | FMDTUZFOCQKSFX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N(C)C |
Introduction
Identification and Nomenclature
Chemical Identity
3-Methyl-4-dimethylaminoazobenzene is systematically named N,N-dimethyl-4-[(E)-2-(3-methylphenyl)diazen-1-yl]aniline, reflecting its IUPAC nomenclature. The compound’s structure consists of two benzene rings connected by an azo (-N=N- ) group, with a methyl group at the 3-position of one ring and a dimethylamino group at the 4-position of the other . Its molecular formula, C₁₅H₁₇N₃, corresponds to a molar mass of 239.32 g/mol .
Synonyms and Registry Information
MDAB is known by numerous synonyms, including 3′-methylbuttergelb, 4-dimethylamino-3′-methylazobenzene, and NSC 59783 . Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) list it under the Substance Registry System as Benzenamine, N,N-dimethyl-4-[(3-methylphenyl)azo]-, emphasizing its recognition as a contaminant of concern .
Chemical Structure and Physicochemical Properties
Structural Characteristics
The planar geometry of MDAB arises from the conjugation of its azo group with the aromatic rings. The methyl substituent at the 3-position introduces steric effects, while the dimethylamino group at the 4-position contributes electron-donating resonance effects, influencing reactivity and interaction with biological macromolecules . The E (trans) configuration of the azo bond is thermodynamically favored, as evidenced by spectroscopic analyses .
Physical and Chemical Properties
MDAB typically presents as a white to orange crystalline powder with a melting point of 120°C and an estimated boiling point of 372°C . Its density (0.99 g/cm³) and refractive index (1.50) suggest moderate polarity, aligning with its solubility in organic solvents like ethanol and dimethyl sulfoxide . The compound exhibits a pKa of 3.29, indicative of weak basicity attributable to the dimethylamino group .
Synthesis and Production
Industrial Synthesis
While detailed industrial synthesis protocols are proprietary, MDAB is typically synthesized via diazo coupling reactions. Aniline derivatives are diazotized under acidic conditions and coupled with substituted aromatic amines. For MDAB, 3-methylaniline reacts with a diazonium salt derived from N,N-dimethyl-p-phenylenediamine .
Purification and Characterization
Purification involves recrystallization from ethanol, yielding high-purity crystals. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm structural integrity . Mass spectrometric data (e.g., m/z 239.142 for the molecular ion) further validate its composition .
Toxicity and Carcinogenicity
Mechanisms of Carcinogenesis
MDAB’s carcinogenicity stems from metabolic activation by hepatic cytochrome P450 enzymes, which convert it into reactive intermediates capable of forming DNA adducts. These adducts, particularly at guanine residues, induce mutagenic lesions such as G→T transversions, initiating carcinogenesis . Rodent studies reveal a 90% incidence of hepatocellular carcinoma following 6–12 months of dietary exposure .
Teratogenicity and Mutagenicity
Experimental evidence classifies MDAB as a teratogen, with in utero exposure causing skeletal malformations in rats . Its mutagenic potential is confirmed in Ames tests, where it induces frameshift mutations in Salmonella typhimurium strains .
Research Findings and Experimental Data
Ultrastructural Hepatic Changes
A seminal study employing electron microscopy documented MDAB-induced ultrastructural alterations in rat hepatocytes, including mitochondrial swelling, endoplasmic reticulum dilation, and nuclear chromatin condensation . These changes precede overt tumor formation, highlighting MDAB’s role in subcellular pathology .
Metabolic Pathways
In vivo studies identify N-demethylation and azo bond reduction as primary metabolic routes. The resultant aromatic amines, such as N-methyl-4-aminoazobenzene, exhibit reduced carcinogenicity, suggesting detoxification via these pathways .
Comparative Carcinogenicity
MDAB’s potency exceeds that of its structural analog, 4-dimethylaminoazobenzene (Butter Yellow), due to enhanced metabolic stability imparted by the 3-methyl group . This modification prolongs systemic exposure, increasing DNA adduct formation .
Applications and Industrial Use
Historical Use in Dyes
MDAB was historically employed as a dye intermediate in textiles and plastics, valued for its vibrant orange hue . Regulatory bans in the 1970s curtailed its commercial use due to carcinogenicity concerns .
Research Applications
Contemporary applications are confined to experimental oncology, where MDAB serves as a model hepatocarcinogen to study tumor initiation-promotion sequences and chemopreventive agents .
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